molecular formula C18H17N3O3 B2410698 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide CAS No. 941965-78-2

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide

Cat. No.: B2410698
CAS No.: 941965-78-2
M. Wt: 323.352
InChI Key: PSPGEUJAYKDZJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The structure of the synthesized compounds was confirmed by IR, 1 HNMR, ESI–MS, and CHN analysis . An improved method for the preparation and purification of ethyl 2-hydroxy-4-oxo-4H-pyrido [1,2-a]-pyrimidine-3-carboxylates is proposed .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by various methods including IR, 1 HNMR, ESI–MS, and CHN analysis . The molecular formula is C18H25N3O2 and the molecular weight is 315.417.

Scientific Research Applications

Synthesis and Biological Activity

  • Heterocyclic Compound Synthesis : The research focuses on synthesizing various heterocyclic compounds, including pyrimidine derivatives, which show promising insecticidal and antibacterial potential. Such compounds are prepared through cyclocondensation reactions facilitated by microwave irradiation, highlighting the efficiency of modern synthetic methods in creating biologically active molecules (P. P. Deohate & Kalpana A. Palaspagar, 2020).

  • Radioligand Development for Imaging : Radiosynthesis of compounds like [18F]PBR111 demonstrates the application in developing selective radioligands for imaging translocator proteins with PET, indicating the role of these compounds in medical diagnostics and the study of diseases such as neurodegenerative disorders (F. Dollé et al., 2008).

  • Antimicrobial Activity : Synthesis of new pyrimidinone and oxazinone derivatives shows significant antimicrobial activities, suggesting these compounds could serve as potential leads for developing new antibiotics. This research underscores the continuous need for novel antimicrobial agents in the fight against drug-resistant bacteria (A. Hossan et al., 2012).

Antifungal and Anticancer Applications

  • Antifungal Effects : The development and testing of dimethylpyrimidin-derivatives for their antifungal effects against types of fungi such as Aspergillus terreus and Aspergillus niger. This research contributes to the discovery of new antifungal agents, which are crucial for addressing fungal infections in agriculture and medicine (N. N. Jafar et al., 2017).

  • Cancer Research : The synthesis of 5-deaza analogues of aminopterin and folic acid, which exhibit significant anticancer activity, provides insights into the development of new cancer therapeutics. Such studies are foundational for understanding the molecular mechanisms of action and for the design of drugs with improved efficacy and reduced toxicity (T. Su et al., 1986).

Mechanism of Action

A new series of 4-oxo-4 H -pyrido [1,2- a ]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as a part of the metal chelation motif were synthesized and evaluated for their in vitro anti-HIV-1 activity . The designed compounds bind into the active site of IN such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .

Properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-8-9-15-19-13(2)17(18(23)21(15)10-12)20-16(22)11-24-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPGEUJAYKDZJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)COC3=CC=CC=C3)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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